Methyl difluoroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYKHYGURSRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195815 | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-53-4 | |
| Record name | Methyl difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl difluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL DIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U74LQW4K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity Profiles and Mechanistic Elucidation of Methyl Difluoroacetate
Conformational Analysis and Isomerism
The three-dimensional structure and conformational preferences of methyl difluoroacetate (B1230586) (MDFA) are critical to understanding its reactivity. Like many esters, it exhibits rotational isomerism due to the rotation around the C-C single bond connecting the difluoromethyl group and the carbonyl group.
Rotational Isomerism Studies
Theoretical and experimental studies have shown that methyl difluoroacetate primarily exists as two distinct stable rotational isomers (rotamers). These are identified as the cis and gauche conformers, defined by the H−C−C=O dihedral angle.
Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the molecule. These calculations reveal two energy minima corresponding to the stable conformers:
cis conformer: Characterized by an H−C−C=O dihedral angle of 0°.
gauche conformer: Characterized by an H−C−C=O dihedral angle of approximately 141.9°.
In the vapor phase, these two conformers have a very small energy difference, with DFT calculations suggesting the cis form is merely 0.2 kcal mol⁻¹ higher in energy than the gauche form. This near-equal energy indicates that both conformers are significantly populated in the gas phase.
Solvent and Temperature Effects on Conformation
The equilibrium between the cis and gauche conformers of this compound is notably influenced by the surrounding environment, particularly the polarity of the solvent. researchgate.net This phenomenon is driven by the difference in the dipole moments of the two rotamers. The gauche conformer possesses a significantly larger dipole moment (3.74 D) compared to the cis conformer (1.84 D).
Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, provide experimental evidence for this solvent effect. In non-polar solvents like carbon tetrachloride (CCl₄), the carbonyl stretching region of the IR spectrum shows two resolved bands, corresponding to the two distinct conformers. rsc.org However, as the polarity of the solvent increases, these two bands merge into a single band, indicating a shift in the conformational equilibrium. rsc.org
Analysis of NMR coupling constants combined with solvation theory allows for the quantification of the energy difference between the conformers in various media. rsc.org The energy of the cis conformer relative to the gauche conformer increases with solvent polarity, stabilizing the more polar gauche form. rsc.org
| Medium | Energy Difference (kcal mol⁻¹) |
|---|---|
| Vapour Phase | 0.00 |
| Carbon Tetrachloride (CCl₄) | 0.46 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1.12 |
Radical Reaction Mechanisms
The presence of a C-H bond in the difluoromethyl group makes this compound a substrate for radical reactions, particularly hydrogen atom abstraction. This process is key to the generation of fluorinated radical intermediates.
Hydrogen Atom Abstraction Pathways
The principal pathway for initiating radical reactivity in this compound is the abstraction of the hydrogen atom from the difluoromethyl group (CHF₂) by a reactive radical species, such as the hydroxyl radical (•OH). tandfonline.com
CHF₂COOCH₃ + •OH → •CF₂COOCH₃ + H₂O
Generation and Reactivity of Difluoromethyl Radicals
Hydrogen atom abstraction from this compound leads to the formation of a methoxycarbonyl-difluoromethyl radical (•CF₂COOCH₃). However, much of the research in radical fluorination chemistry focuses on the generation of the simpler difluoromethyl radical (•CF₂H) from precursors like difluoroacetic acid or sodium difluoromethanesulfonate. nih.govrsc.orgnih.gov These •CF₂H radicals can be generated under various conditions, including photoredox catalysis, and exhibit characteristic reactivity. rsc.orgbeilstein-journals.org
The difluoromethyl radical is a versatile intermediate for introducing the CF₂H group into organic molecules. Its reactivity includes:
Addition to π-systems: It can add to electron-deficient π-systems like those in α,β-unsaturated enones. nih.gov
C-H Functionalization: It can participate in the direct difluoromethylation of a wide range of nitrogen-containing heteroarenes. nih.govrsc.org
The regioselectivity of these additions suggests that the •CF₂H radical possesses nucleophilic character. nih.gov
Radical Clock and Trapping Experiments for Mechanistic Insight
To confirm the involvement of radical intermediates and to elucidate reaction mechanisms, radical trapping and radical clock experiments are invaluable tools. conicet.gov.ar
Radical Trapping: In reactions where the formation of a difluoromethyl radical from a precursor is proposed, a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be added to the reaction mixture. beilstein-journals.orgnih.govrsc.org If a radical intermediate is formed, TEMPO will "trap" it, forming a stable adduct. The detection of this adduct, for instance, a TEMPO-CF₂H adduct, provides strong evidence for the transient existence of the difluoromethyl radical. beilstein-journals.orgacs.org The suppression of the desired product formation in the presence of the trap further supports a radical-mediated pathway. nih.govrsc.org
Radical Clock Experiments: These experiments are used to determine the rates of radical reactions indirectly. rsc.org A "radical clock" is a molecule that undergoes a unimolecular rearrangement at a known, predictable rate. If this molecule is subjected to a reaction involving a radical species derived from this compound, the radical can either react with the clock or the clock can rearrange. The ratio of the unrearranged to the rearranged products, combined with the known rate of the clock's rearrangement, allows for the calculation of the unknown rate of the radical reaction. rsc.orgscispace.com For example, using a cyclopropyl-substituted alkene as a radical clock can help determine the rate of addition of a difluoromethyl radical, as the initial radical adduct can undergo a very fast ring-opening rearrangement. rsc.org
Carbenoid Chemistry and Difluorocarbene Generation
This compound and its derivatives serve as important precursors for the generation of difluorocarbene (:CF₂), a versatile and highly reactive intermediate in organic synthesis. The unique electronic properties of difluorocarbene, influenced by the fluorine atoms, dictate its reactivity, which is predominantly electrophilic in nature.
Difluorocarbene is generated from difluoroacetate esters and related compounds through several decomposition pathways. A key example involves methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), a close structural analog of this compound. Under moderate conditions, MDFA releases difluorocarbene in the presence of a demethylating agent, such as an iodide ion researchgate.net. This process, when conducted in the presence of triphenylphosphine, leads to the in-situ formation of a difluoromethylene triphenylphosphonium ylide, which can then participate in Wittig-type reactions with aldehydes and ketones to produce 1,1-difluoroalkenes researchgate.net.
Other difluoroacetate derivatives also serve as effective difluorocarbene sources. For instance, trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) is known to generate difluorocarbene at lower temperatures compared to many other reagents nih.gov. The thermal decarboxylation of halodifluoroacetate salts, such as sodium chlorodifluoroacetate, is another common and operationally simple method to produce this intermediate orgsyn.org. These decarboxylative methods are considered an attractive alternative to other strategies due to the stability and commercial availability of the precursors orgsyn.org. The decomposition of hexafluoropropylene oxide at high temperatures also yields difluorocarbene nih.gov.
The general mechanism for many of these precursors involves the elimination of stable byproducts, which drives the formation of the carbene. For halo difluoroacetate salts, thermal decarboxylation is the key step, while for silyl (B83357) derivatives like TFDA, fluoride-catalyzed decomposition is typical nih.govorgsyn.org.
The reactivity of difluorocarbene is characterized by its electrophilicity nih.gov. The fluorine atoms exert two opposing electronic effects: they inductively withdraw electron density from the carbene's filled σ orbital while also donating electron density from their lone pairs into the carbene's empty p orbital through back-bonding orgsyn.org. This "push-pull" effect results in a stabilized singlet carbene that is less reactive than its non-fluorinated counterpart but behaves as a moderate electrophile, preferentially reacting with electron-rich species orgsyn.orgacs.org.
This electrophilic nature drives a variety of synthetic transformations:
Cycloadditions: Difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes and other unsaturated systems to form gem-difluorocyclopropanes nih.govnih.gov.
Insertion Reactions: It can insert into various X-H bonds. For example, reactions with purine (B94841) and pyrimidine (B1678525) nucleosides have shown that difluorocarbene, generated from TFDA, can insert into the O-H group of enolizable uracil (B121893) rings or the N-H group of adenosine (B11128) nih.gov. Similarly, it reacts with phenols to form aryl difluoromethyl ethers orgsyn.org.
Reactions with Thiocarbonyls: The electrophilic difluorocarbene reacts with thiocarbonyl compounds to form 2,2-difluorothiirane intermediates, which can then desulfurize to yield 1,1-difluoroalkenes researchgate.net.
Coupling Reactions: In the presence of a copper source, difluorocarbene can undergo cross-coupling with aryl diazoacetates researchgate.net.
Nucleophilic and Electrophilic Activation in Reactions
The reactivity of this compound and related esters can be initiated through either nucleophilic or electrophilic activation, leading to diverse reaction pathways.
Nucleophilic Activation often involves an external nucleophile attacking the system to trigger a reaction cascade. A prominent example is the iodide-induced decomposition of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) to generate difluorocarbene researchgate.net. In this process, the iodide ion acts as the nucleophile, initiating the demethylation and subsequent collapse of the molecule. Similarly, nucleophilic reagents are used to activate other difluoromethylating agents. For instance, trimethylsilyldifluoromethane (Me₃SiCF₂H) is activated by a nucleophilic alkali-metal salt, such as cesium fluoride, to form a pentacoordinate bis(difluoromethyl)silicate anion, which is a key intermediate in the nucleophilic difluoromethylation of ketones cas.cn. This principle of activating a stable precursor with a catalytic amount of a nucleophile is a common strategy in fluorine chemistry cas.cnrsc.org.
Electrophilic Activation typically involves a Lewis acid or a transition metal catalyst that coordinates to the difluoroacetate moiety, rendering it more susceptible to subsequent reactions. This is observed in the rhodium(II)-catalyzed Doyle-Kirmse rearrangement of difluoroacetate-substituted allylic sulfides chemistryviews.orgresearchgate.net. The rhodium catalyst interacts with a diazoester to form a rhodium carbene, which then reacts with the sulfide (B99878). The difluoroacetate group acts as an important substituent influencing the reaction's outcome chemistryviews.org. In a broader context, high-oxidation state metal complexes with trifluoroacetate (B77799) ligands are known to promote the electrophilic C-H activation of alkanes, illustrating how metal centers can activate fluorinated acetate (B1210297) groups for further transformations osti.gov.
Rearrangement Reactions Involving Difluoroacetate Esters
Difluoroacetate esters and related structures participate in several important rearrangement reactions, enabling the synthesis of complex fluorinated molecules.
One of the most significant is the Doyle-Kirmse reaction , a chemistryviews.orgiosrjournals.org-sigmatropic rearrangement. Difluoroacetates can undergo a rhodium(II)-catalyzed reaction with allylic sulfides chemistryviews.orgresearchgate.net. In this process, a carbene, typically generated from a diazoacetate, reacts with the sulfide to form an ylide intermediate. This ylide then undergoes a rapid chemistryviews.orgiosrjournals.org-sigmatropic rearrangement to yield highly functionalized fluorinated homoallylic sulfides chemistryviews.org. This reaction can also be performed under metal-free conditions using visible light to generate the carbene intermediate chemistryviews.org.
Another class of reactions is the Stevens rearrangement , which can be induced by difluorocarbene. This methodology allows for both iosrjournals.orgresearchgate.net- and chemistryviews.orgiosrjournals.org-sigmatropic rearrangements of various tertiary amines, including allylic, propargylic, and benzylic types nih.gov. The reaction accommodates a wide range of ester groups on the migrating fragment, including methyl, ethyl, and tert-butyl esters, affording the rearranged products in good yields nih.gov.
These rearrangement reactions are powerful tools in synthetic chemistry, providing access to structurally complex molecules from readily available starting materials researchgate.net.
Reaction Kinetics and Thermochemical Characterization of Reaction Channels
The quantitative understanding of reaction kinetics and thermochemistry is crucial for predicting the behavior of this compound in chemical processes. Computational studies have provided valuable insights into its reactivity.
A detailed kinetic study of the hydrogen atom abstraction reactions of this compound (CF₂HCOOCH₃) by the chlorine radical (Cl) was performed using quantum mechanical methods (M06-2X/6-311++G(d,p) and G3 level of theory) iosrjournals.org. Two primary reaction channels were investigated:
Reaction R1: Abstraction of the hydrogen atom from the difluoromethyl group (CF₂H ).
Reaction R2: Abstraction of a hydrogen atom from the methoxy (B1213986) group (OOCH ₃).
The study revealed that both reaction channels are thermodynamically favorable (exergonic) iosrjournals.org. However, the abstraction of a hydrogen from the methoxy group (R2) is both thermodynamically and kinetically preferred over abstraction from the difluoromethyl group (R1) iosrjournals.org. The reaction enthalpy (ΔrH⁰) for R2 is more negative, and its activation energy barrier is significantly lower than for R1 iosrjournals.org.
The calculated thermochemical and kinetic parameters for these reaction channels at 298.15 K are summarized below iosrjournals.org.
| Reaction Channel | Parameter | Value |
| R1: CF₂HCOOCH₃ + Cl → •CF₂COOCH₃ + HCl | Reaction Enthalpy (ΔrH⁰) | -2.56 kcal/mol |
| Gibbs Free Energy (ΔrG⁰) | -3.54 kcal/mol | |
| Activation Barrier (G3) | 2.32 kcal/mol | |
| R2: CF₂HCOOCH₃ + Cl → CF₂HCOOCH₂• + HCl | Reaction Enthalpy (ΔrH⁰) | -5.99 kcal/mol |
| Gibbs Free Energy (ΔrG⁰) | -6.83 kcal/mol | |
| Activation Barrier (G3) | 0.91 kcal/mol |
Intrinsic reaction coordinate (IRC) calculations confirmed that the identified transition states smoothly connect the reactants to the products for both channels iosrjournals.org. Such detailed characterization is essential for modeling the atmospheric chemistry and combustion behavior of this compound iosrjournals.orgresearchgate.net.
Advanced Applications in Organic Synthesis and Drug Discovery
Methyl Difluoroacetate (B1230586) as a Versatile Fluorinated Building Block
Methyl difluoroacetate is a valuable precursor for generating various fluorinated synthons. chemimpex.comchemistryviews.org Its reactivity is centered around the difluoroacetyl group, which can be strategically incorporated into a wide range of molecular frameworks. chemimpex.comnetascientific.com This colorless liquid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
One of the primary applications of this compound is in the generation of difluorocarbene (:CF2). chim.it Difluorocarbene is a highly reactive intermediate that can participate in a variety of chemical transformations, including cyclopropanations and insertions into C-H and X-H bonds (where X is a heteroatom like O, N, or S). The generation of difluorocarbene from precursors like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) allows for the synthesis of gem-difluoroalkenes from aldehydes and ketones via an in-situ Wittig-type reaction. researchgate.net
Furthermore, this compound and its derivatives serve as sources for the difluoromethyl radical (•CF2H) and other difluoromethylated reagents. rsc.orgsioc-journal.cn These species are instrumental in direct C-H difluoromethylation reactions, enabling the late-stage introduction of the CF2H group into complex molecules. rsc.org The versatility of this compound is also evident in its use for synthesizing other important fluorinated building blocks, such as ethyl/methyl 2-bromo-2,2-difluoroacetate, which is used in radical addition reactions. acs.org
The strategic application of this compound and its derivatives has streamlined the synthesis of a diverse array of fluorinated compounds, including heterocycles, peptides, and complex natural product analogs. rsc.orgresearchgate.net This versatility has cemented its role as a fundamental tool for accessing novel chemical space in both academic and industrial research.
Strategic Incorporation of the Difluoromethyl Moiety in Bioactive Compounds
The introduction of a difluoromethyl (CF2H) group into biologically active molecules is a widely adopted strategy in drug discovery. researchgate.netnih.gov This small, fluorinated substituent can significantly alter a compound's properties, often leading to improved therapeutic profiles. rsc.orgresearchgate.net
The difluoromethyl group is considered a bioisostere of several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the amino (-NH2) or methyl (-CH3) groups. researchgate.netnih.govalfa-chemistry.com Bioisosteric replacement is a key tactic in medicinal chemistry used to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties while preserving its biological activity. princeton.edu
The CF2H group mimics the steric and electrostatic properties of these functional groups. researchgate.netalfa-chemistry.com For instance, the C-F bond length is intermediate between C-H and C-O bonds, and the CF2H group can act as a hydrogen bond donor, similar to a hydroxyl or thiol group. rsc.org This ability to form hydrogen bonds can be crucial for maintaining or enhancing binding affinity to biological targets. researchgate.netnih.gov The replacement of a hydroxyl or thiol group with a more lipophilic CF2H group can also improve a molecule's metabolic stability and membrane permeability. alfa-chemistry.comnih.gov
Recent advancements have focused on the direct, late-stage conversion of functional groups into their difluoromethyl bioisosteres, which circumvents the need for lengthy de novo synthesis. princeton.edu One such method involves the deoxydifluoromethylation of aliphatic alcohols, converting them directly to their difluoromethyl analogs. princeton.edu
Table 1: Bioisosteric Relationships of the Difluoromethyl Group
| Functional Group | Key Properties for Replacement | Reference |
| Hydroxyl (-OH) | Hydrogen bond donor, similar size | researchgate.netalfa-chemistry.com |
| Thiol (-SH) | Hydrogen bond donor, similar size | researchgate.netalfa-chemistry.com |
| Amino (-NH2) | Potential for hydrogen bonding, metabolic stability | alfa-chemistry.comresearchgate.net |
| Methyl (-CH3) | Similar size, altered electronic properties | nih.gov |
Difluoromethylation has been shown to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. rsc.org This increased stability can lead to a longer half-life and improved bioavailability. Furthermore, the increased lipophilicity imparted by the CF2H group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. alfa-chemistry.com
The strategic placement of a CF2H group can also lead to enhanced binding affinity and selectivity for a biological target. For example, the mTORC1/2 selective inhibitor PQR620 owes its greater than 1000-fold selectivity over PI3Kα to the presence of a CF2H group. rsc.org The ability of the CF2H group to participate in hydrogen bonding interactions can also be a determining factor in the conformational preferences of a molecule, which can impact its interaction with a target protein. nih.gov
Synthesis of Fluorinated Heterocycles and Scaffolds
The synthesis of fluorinated heterocycles is of great importance in medicinal chemistry, as these structural motifs are present in a vast number of pharmaceuticals and agrochemicals. chim.itrsc.orgmdpi.com this compound and its derivatives are key reagents in the construction of these valuable compounds. chim.itrsc.org
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. unife.it The incorporation of difluoromethyl groups into these scaffolds can lead to compounds with improved drug-like properties. rsc.orgunife.it Difluoromethylated heterocycles, such as pyrazoles, quinoxalin-2-ones, and pyridines, are particularly prevalent in drug candidates. rsc.orgnih.govnih.gov
For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of the fungicide Bixafen®. mdpi.com The synthesis of such compounds often involves the cyclization of fluorinated precursors derived from difluoroacetic acid. mdpi.com Visible-light-driven photocatalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles like quinoxalin-2-ones, providing a practical route to these important scaffolds. nih.gov
The synthesis of fluorinated 1,3,4-oxadiazoles, another important heterocyclic core, can be achieved from difluoroacetyl hydrazides, which are derived from this compound. uzh.ch These methods highlight the central role of difluoromethyl-containing building blocks in accessing a diverse range of drug-relevant molecular scaffolds.
Table 2: Examples of Drug-Relevant Heterocyclic Scaffolds Synthesized Using Difluoromethylating Agents
| Heterocyclic Scaffold | Synthetic Precursor/Reagent | Application/Significance | Reference |
| Difluoromethyl-pyrazoles | Ethyl difluoroacetoacetate | Agrochemicals (e.g., Bixafen®) | mdpi.com |
| 3-Difluoromethyl-quinoxalin-2-ones | S-(difluoromethyl)sulfonium salt | Potential pharmaceuticals | nih.gov |
| Difluoromethyl-pyridines | CF2H-radical sources | Prevalent in drugs and agrochemicals | nih.gov |
| Fluorinated 1,3,4-oxadiazoles | Difluoroacetyl hydrazides | Biologically active compounds | uzh.ch |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. rsc.orgresearchgate.net This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for complete resynthesis. princeton.edu
The direct introduction of difluoromethyl groups into complex molecules, particularly at C-H bonds, is a highly sought-after transformation. rsc.orgresearchgate.net Radical-based methods, often employing photoredox catalysis, have proven to be particularly effective for the late-stage C-H difluoromethylation of (hetero)arenes. rsc.orgsioc-journal.cn Reagents such as difluoroacetic acid and S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical under these conditions. nih.govnih.gov
Recent advancements have also enabled the late-stage deaminative difluoromethylation of complex bioactive molecules, converting primary amino groups to difluoromethyl groups. researchgate.net Furthermore, methods for the direct deoxydifluoromethylation of alcohols in complex settings have been developed. princeton.edu These LSF strategies provide medicinal chemists with powerful tools to rapidly explore the impact of difluoromethylation on the properties of drug candidates. rsc.org
Preparation of α,α-Difluorinated Carbonyl Compounds
The synthesis of α,α-difluorinated carbonyl compounds is a significant area of interest in medicinal chemistry, as these moieties serve as important structural motifs in various biologically active molecules. fluorine1.ru this compound and its close analog, ethyl difluoroacetate, are key reagents in reactions designed to produce α,α-difluoroketones and related structures. fluorine1.ru
One established method involves the difluoroacylation of organometallic substrates. For instance, early research demonstrated the synthesis of acetylenic difluoromethyl ketones by reacting lithium acetylides with ethyl difluoroacetate in the presence of boron trifluoride etherate, achieving good yields. fluorine1.ru However, reactions with other organometallic reagents, such as aromatic organolithium compounds, sometimes result in lower yields due to side reactions involving the initially formed adduct. fluorine1.ru
More contemporary methods have been developed to improve the synthesis of these valuable compounds. A palladium-catalyzed carbonylative coupling reaction provides a versatile route to (hetero)aryl α,α-difluoro-β-ketoesters. researchgate.net This method utilizes (hetero)aryl boronates or boronic acid salts, which react with carbon monoxide and bromo-α,α-difluoroesters, such as methyl bromodifluoroacetate, to form the desired products. researchgate.net This can be extended to a one-pot synthesis of difluoroacetophenones. fluorine1.ruresearchgate.net
Another strategy involves the generation and subsequent reaction of α,α-difluoroenolates. For example, α-halo-α,α-difluoromethyl ketones can be prepared by halogenating α,α-difluoroenolates generated through the facile release of trifluoroacetate (B77799) from highly α-fluorinated gem-diols. nih.gov This avoids the need for preparing α,α-difluoroenoxysilanes. nih.gov Additionally, Reformatsky-type reactions using chlorodifluoromethyl ketones in the presence of zinc and a copper(I) or silver salt can produce α,α-difluoro-β-hydroxy ketones in high yields. scispace.com
Table 1: Selected Methods for Synthesizing α,α-Difluorinated Carbonyl Compounds
| Method | Reagents/Precursors | Product Type | Ref. |
| Difluoroacylation | Lithium Acetylides + Ethyl Difluoroacetate | Acetylenic Difluoromethyl Ketones | fluorine1.ru |
| Palladium-Catalyzed Carbonylation | Aryl Boronates + CO + Methyl Bromodifluoroacetate | α,α-Difluoro-β-ketoesters | researchgate.net |
| Trifluoroacetate Release/Halogenation | Highly α-fluorinated gem-diols + Halogen Source | α-Halo-α,α-difluoromethyl Ketones | nih.gov |
| Reformatsky-Type Reaction | Chlorodifluoromethyl Ketones + Aldehydes/Ketones + Zn/Cu(I) | α,α-Difluoro-β-hydroxy Ketones | scispace.com |
Synthesis of Fluorinated Amines and Amino Acids
The incorporation of fluorine into amines and amino acids can significantly alter their physicochemical properties, making them valuable building blocks for peptides and pharmaceuticals. researchgate.netrsc.org The introduction of a gem-difluoromethylene group is a common strategy in medicinal chemistry to create bioisosteric replacements for other functional groups. researchgate.net
This compound derivatives, particularly ethyl bromodifluoroacetate, are instrumental in these syntheses. A key method is the Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. researchgate.netuni-muenster.de This approach provides a straightforward route to various fluorinated amino acids. uni-muenster.de For example, a copper-mediated Michael addition to an N-protected α,β-unsaturated proline derivative has been used to synthesize a trans-Kainic acid derivative. researchgate.net
Another powerful strategy involves the use of fluorinated phosphonium (B103445) salts derived from reagents like bromodifluoroacetate. A two-step, metal-free protocol has been developed for synthesizing α-difluoroalkylated N-Boc protected amines. acs.org This involves the reaction of N-Boc imines with a fluorinated phosphorus ylide (generated from a phosphine (B1218219) and a difluoroacetate derivative) to form gem-difluorinated phosphonium salts. These salts can then act as a source of difluoroalkyl radicals in photoredox-catalyzed reactions with alkenes. acs.org
The synthesis of phenylalanine derivatives containing a CF₂Br group has also been achieved starting from methylbenzene derivatives, which are reacted with ethyl bromodifluoroacetate in a copper-catalyzed Ullmann coupling. dovepress.com The resulting ester is then further modified to introduce the amino acid functionality. dovepress.com These methods highlight the versatility of difluoroacetate reagents in creating a diverse range of fluorinated amines and amino acids for drug discovery and chemical biology. rsc.org
Table 2: Examples of Fluorinated Amine and Amino Acid Synthesis
| Synthetic Strategy | Key Reagent | Product Class | Ref. |
| Michael Addition | Ethyl Bromodifluoroacetate | Fluorinated Amino Acid Derivatives | researchgate.netuni-muenster.de |
| Photoredox Giese Process | gem-Difluorinated Phosphonium Salts (from PDFA) | α-Difluoroalkylated N-Boc Amines | acs.org |
| Ullmann Coupling / Functionalization | Ethyl Bromodifluoroacetate | Phenylalanine Derivatives with CF₂Br | dovepress.com |
Applications in Agrochemical and Advanced Material Sciences
The unique properties imparted by fluorine atoms make this compound a valuable intermediate in the development of specialized products for agriculture and materials science. chemimpex.comcymitquimica.com
In the agrochemical sector, introducing fluorine into active molecules can enhance their efficacy, metabolic stability, and transport properties. researchgate.net This often leads to the development of more potent and selective pesticides and herbicides. chemimpex.com this compound serves as a key building block for creating these complex fluorinated agrochemicals. chemimpex.comcymitquimica.comdataintelo.com The difluoromethyl group is a desirable feature in the design of new bioactive compounds for crop protection. researchgate.net
In the field of advanced materials, this compound is a precursor for the synthesis of fluorinated polymers and specialty chemicals. chemimpex.com Fluorinated polymers are highly valued for their exceptional thermal stability and chemical resistance. chemimpex.com The incorporation of fluorine atoms, facilitated by reagents like this compound, can significantly modify the physical and chemical properties of the final material. chemimpex.com A notable application is in energy storage, where this compound has been used as a component in electrolytes for lithium-ion batteries. sigmaaldrich.com It has been shown to improve the thermal stability of the electrolyte and inhibit the corrosion of the aluminum cathode current collector. sigmaaldrich.com
Computational and Theoretical Investigations of Methyl Difluoroacetate Systems
Quantum Mechanical Studies
Quantum mechanical calculations are a cornerstone in the theoretical investigation of methyl difluoroacetate (B1230586), offering a detailed view of its electronic structure and behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely employed to investigate methyl difluoroacetate, providing a good balance between computational cost and accuracy for determining its molecular properties. mdpi.comuniroma2.it Functionals such as M06-2X and MPWB1K have been successfully used in conjunction with basis sets like 6-311++G(d,p) and 6-31+G(d,p) to model the compound. iosrjournals.orgtandfonline.comresearchgate.net
Theoretical studies have identified two stable conformers of this compound, a cis and a gauche form, which are close in energy. researchgate.netrsc.org DFT calculations have been instrumental in determining the optimized geometries of these conformers. researchgate.netresearchgate.net For instance, at the B3LYP/6-311+G(d,p) level of theory, two energy minima corresponding to the cis (with a F–C–C=O dihedral angle of 0°) and gauche (with a F–C–C=O dihedral angle of 141.9°) conformers have been identified. rsc.org The energy difference between these conformers is minimal, with the trans rotamer (a planar conformer) being slightly more stable than the cis rotamer in the vapor phase by approximately 0.4 kcal mol⁻¹. researchgate.net
Vibrational frequency analysis, performed at the same level of theory as the geometry optimization, is crucial for confirming that the optimized structures correspond to true energy minima (characterized by the absence of imaginary frequencies). iosrjournals.orgwebmo.netfaccts.de These calculations also provide theoretical vibrational spectra that can be compared with experimental data, such as that from FTIR spectroscopy, to support the computational findings. rsc.org For example, the presence of two resolved carbonyl absorption bands in the FTIR spectrum of MDFA in a non-polar solvent like carbon tetrachloride supports the existence of two distinct conformers. rsc.org
Calculated Vibrational Frequencies for this compound
This table presents a subset of theoretical vibrational frequencies for the fundamental modes of this compound, calculated using DFT methods. These frequencies are crucial for identifying the molecule and its conformers through spectroscopy.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | ~1750-1780 | Carbonyl stretch |
| ν(C-O) | ~1200-1300 | C-O single bond stretch |
| ν(C-F) | ~1100-1200 | C-F bond stretch |
| δ(CH₃) | ~1450 | Methyl group deformation |
The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. libretexts.orgwikipedia.org Mapping the PES is essential for identifying all stable conformers, which correspond to local energy minima on the surface. libretexts.orgresearchgate.net For this compound, theoretical investigations have focused on the rotational isomerism around the C-C bond, revealing the existence of at least two stable conformers. researchgate.netrsc.org
Studies on the reaction of MDFA with chlorine atoms have identified two conformers that are close in energy. researchgate.net The energy difference between the cis and gauche conformers has been calculated to be 0.2 kcal mol⁻¹, highlighting their comparable stability. rsc.org The identification of these energy minima is crucial for understanding the conformational preferences and the dynamic behavior of the molecule.
In the context of chemical reactions, such as the hydrogen atom abstraction from this compound by chlorine atoms or hydroxyl radicals, locating and characterizing transition states on the potential energy surface is paramount. iosrjournals.orgtandfonline.com A transition state represents a saddle point on the PES, connecting reactants and products. wikipedia.org Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.netwebmo.net
For the reaction of MDFA with Cl atoms, transition states for hydrogen abstraction from both the -CF₂H and -OCH₃ groups have been located and characterized using DFT methods. iosrjournals.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition states smoothly connect the reactants and products, ensuring the correct reaction pathway is modeled. iosrjournals.orgtandfonline.com
Calculated Energy Barriers for H-Abstraction from this compound
This table shows the calculated energy barriers for the hydrogen abstraction from this compound by a chlorine atom, highlighting the role of transition state analysis in understanding reaction kinetics.
| Reaction Channel | Attacking Radical | Calculated Energy Barrier (kcal/mol) at G3 Level |
|---|---|---|
| H-abstraction from -OCH₃ | Cl | 2.32 iosrjournals.org |
| H-abstraction from -CF₂H | Cl | 0.91 iosrjournals.org |
Higher-Level Ab Initio Calculations (e.g., G2, G3 theories) for Energetic Refinement
While DFT methods are powerful, higher-level ab initio calculations, such as the Gaussian-2 (G2) and Gaussian-3 (G3) theories, are often employed to obtain more accurate energetic information. studfile.netnih.gov These composite methods provide a more reliable prediction of energies by systematically approximating the full configuration interaction energy. arxiv.orgrutgers.edu
In studies of this compound, single-point energy calculations at the G3 or G2(MP2) level have been performed on the geometries optimized with DFT to refine the energy barriers and reaction enthalpies. iosrjournals.orgresearchgate.netresearchgate.net For example, in the study of the reaction with Cl atoms, the energy barrier for hydrogen abstraction was further refined using G3 level of theory. iosrjournals.org Similarly, in the investigation of OH radical-initiated oxidation of MDFA, energy values were refined at the G3B3 level of theory to construct a more accurate energy level diagram. tandfonline.com
Thermochemical and Kinetic Modeling
Thermochemical and kinetic modeling of this compound, particularly its reactions in the atmosphere, relies heavily on the data obtained from quantum mechanical calculations. iosrjournals.org The calculated energy barriers and vibrational frequencies are used as input for theories like the Canonical Transition State Theory (CTST) to compute reaction rate constants. iosrjournals.orgtandfonline.com
Solvation Models and Solvent Effects on Molecular Properties
Solvation models are essential computational tools for investigating the influence of solvents on the properties and behavior of molecules like this compound. numberanalytics.com These models can be broadly categorized as implicit (continuum) or explicit. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to capture bulk solvent effects. fiveable.me Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.comfiveable.me
The conformational equilibrium of this compound has been studied using a combination of NMR spectroscopy, theoretical calculations, and solvation theory. researchgate.net DFT calculations for MDFA in the gas phase identified two stable conformers: a cis form (H–C–C=O dihedral angle of 0°) and a gauche form (H–C–C=O dihedral angle of 141.9°), with a small energy difference between them. researchgate.net
Solvent effects significantly alter the stability of these conformers. By analyzing the ¹JCF coupling constants from ¹³C NMR spectra in different solvents and applying solvation theory, researchers have quantified the change in energy difference between the cis and gauche conformers. researchgate.net In the vapor phase, the energy difference (E_cis - E_gauche) is calculated to be 0.0 kcal mol⁻¹. This difference increases to 0.46 kcal mol⁻¹ in the non-polar solvent carbon tetrachloride (CCl₄) and further to 1.12 kcal mol⁻¹ in the polar solvent dimethyl sulfoxide (B87167) (DMSO). researchgate.net This indicates that polar solvents preferentially stabilize the gauche conformer. These findings are supported by Fourier-transform infrared (FTIR) spectroscopy, which shows two resolved carbonyl absorption bands in CCl₄, corresponding to the two conformers, but only a single band in more polar solvents where one conformer dominates. researchgate.net
| Solvent | Energy Difference (E_cis - E_gauche) (kcal mol⁻¹) |
| Vapor Phase | 0.0 researchgate.net |
| Carbon Tetrachloride (CCl₄) | 0.46 researchgate.net |
| Dimethyl Sulfoxide (DMSO) | 1.12 researchgate.net |
These studies demonstrate the power of combining computational solvation models with experimental data to understand how solvent environments influence the molecular properties and conformational preferences of this compound. researchgate.netnih.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound. dokumen.pub Methods such as Density Functional Theory (DFT) have been successfully used to predict various spectroscopic data, including NMR and IR spectra. dokumen.pubnih.gov
For this compound, computational methods have been applied to analyze its NMR spectra. DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine the geometries of its stable conformers. researchgate.net This information is crucial for interpreting experimental NMR data, such as the ¹JCF coupling constants, which are sensitive to the molecule's conformation. researchgate.net By calculating the properties of individual conformers and considering their relative populations (which can be influenced by solvent effects), a weighted average can be computed that corresponds to the experimentally observed spectrum.
The prediction of ¹⁹F NMR spectra is another area where computational methods have proven highly accurate. nih.gov Studies on various fluorinated compounds have shown that DFT calculations can predict ¹⁹F NMR chemical shifts with high precision, often with errors of less than 0.7 ppm. nih.gov These calculations can be performed in the gas phase or with the inclusion of implicit solvation models to better mimic experimental conditions. Interestingly, for some fluorinated compounds, gas-phase calculations have been found to be more accurate than those using solvation models. nih.gov
Computational methods are also widely used to predict infrared (IR) spectra. dokumen.pub By performing frequency calculations on the optimized geometry of a molecule, the vibrational modes and their corresponding frequencies and intensities can be determined. For this compound, theoretical analysis of its vibrational spectra supports experimental findings, such as the presence of distinct carbonyl stretching frequencies for different conformers in non-polar solvents. researchgate.net This synergy between computational prediction and experimental measurement is invaluable for detailed structural and conformational analysis.
Advanced Spectroscopic Characterization of Methyl Difluoroacetate and Its Transformation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of methyl difluoroacetate (B1230586), offering unparalleled detail regarding its conformational dynamics and the quantification of its reaction products.
The conformational landscape of methyl difluoroacetate has been investigated through the analysis of its ¹³C NMR spectra, with a particular focus on the ¹JCF coupling constant. rsc.org Theoretical calculations, specifically at the Density Functional Theory (DFT) B3LYP/6-311+G(d,p) level, have identified two primary conformers: a cis form where the H-C-C=O dihedral angle is 0°, and a gauche form with a corresponding dihedral angle of 141.9°. researchgate.net
The relative energies of these conformers are influenced by the surrounding solvent. In the gas phase, the energy difference between the cis and gauche conformers (Ecis - Egauche) is negligible (0.0 kcal mol⁻¹). However, this difference increases with solvent polarity, reaching 0.46 kcal mol⁻¹ in carbon tetrachloride (CCl₄) and 1.12 kcal mol⁻¹ in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This solvent-dependent energy difference is a key factor in understanding the conformational preferences of this compound in different chemical environments. rsc.org
Table 1: Conformational Energy Differences of this compound in Various Media
| Medium | Energy Difference (Ecis - Egauche) (kcal mol⁻¹) |
|---|---|
| Vapour Phase | 0.0 |
| Carbon Tetrachloride (CCl₄) | 0.46 |
This table illustrates the impact of the surrounding medium on the relative stability of the cis and gauche conformers of this compound.
The analysis of coupling constants, such as ¹JCF, provides experimental validation for these theoretical findings and allows for the determination of conformer populations in solution. researchgate.netauremn.org.br The variation in these coupling constants with solvent and temperature offers a window into the dynamic equilibrium between the different rotational isomers. rsc.orgresearchgate.net
¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring reactions involving this compound and for quantifying the resulting products. researchgate.netnih.gov The high natural abundance (100%) and large chemical shift dispersion of the ¹⁹F nucleus make it highly sensitive and less prone to signal overlap compared to ¹H NMR. magritek.com These characteristics are advantageous for the quantitative analysis of complex reaction mixtures without the need for extensive sample preparation or chromatographic separation. nih.gov
In studies of fluorinated compounds, ¹⁹F NMR can be used to track the consumption of starting materials and the formation of intermediates and final products in real-time. nih.gov For instance, quantitative ¹⁹F NMR (qNMR) has been successfully employed to determine in-situ yields in pharmaceutical synthesis and to track the degradation of fluorinated molecules, where difluoroacetate was identified as a transformation product. researchgate.net The technique's ability to provide a complete fluorine mass balance is a significant advantage in mechanistic and kinetic studies. researchgate.net The use of an internal standard allows for precise quantification. uib.no
While one-dimensional NMR provides foundational information, multi-dimensional NMR techniques are indispensable for the complete structural elucidation of this compound and its more complex transformation products. weebly.comresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between different nuclei within a molecule. researchgate.netlibretexts.org
For fluorinated compounds, heteronuclear correlation experiments like ¹⁹F-¹H HETCOR and ¹⁹F-¹³C HMQC are particularly valuable. researchgate.net These techniques reveal through-bond and through-space correlations involving the fluorine atoms, which is crucial for assigning the full three-dimensional structure and stereochemistry of transformation products. researchgate.net Such detailed structural information would be challenging to obtain from 1D NMR spectra alone, especially in cases of spectral overlap. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Conformer Identification
Vibrational spectroscopy, including IR and FTIR, provides complementary information to NMR by probing the vibrational modes of this compound. conicet.gov.armdpi.com The technique is particularly sensitive to the presence of specific functional groups, such as the carbonyl (C=O) group, and can be used to identify different conformers. scirp.org
The FTIR spectra of this compound support the existence of the cis and gauche conformers identified by NMR and theoretical calculations. researchgate.net In a non-polar solvent like carbon tetrachloride, two distinct carbonyl absorption bands are observed, corresponding to the two different conformers. rsc.orgresearchgate.net As the polarity of the solvent increases, these two bands merge into a single band, reflecting the shift in the conformational equilibrium. rsc.orgresearchgate.net This phenomenon provides clear experimental evidence for the presence of multiple conformers in solution. The analysis of these vibrational frequencies, often aided by computational methods like DFT, allows for the assignment of specific vibrational modes to each conformer. conicet.gov.arnih.gov
Table 2: Carbonyl Stretching Frequencies of this compound Conformers in Carbon Tetrachloride
| Conformer | Vibrational Frequency (cm⁻¹) |
|---|---|
| cis | Resolved Band |
This table shows the distinct carbonyl (C=O) stretching frequencies observed for the two conformers of this compound in a non-polar solvent, as detected by FTIR spectroscopy.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular mass of this compound and for analyzing the fragmentation patterns of its transformation products. msu.edu Electron ionization (EI) is a common method that bombards the molecule with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de
The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. chim.lu The fragmentation pattern, which is a unique fingerprint of the molecule, provides structural information. libretexts.org For esters like this compound, characteristic fragmentation involves cleavage adjacent to the carbonyl group. libretexts.org Analysis of the masses of the resulting fragments helps to piece together the structure of the original molecule and its transformation products. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the ions, further aiding in structural identification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wordpress.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms. researchgate.net
While obtaining a suitable single crystal of a volatile liquid like this compound can be challenging, for any solid-state derivatives or transformation products, X-ray crystallography would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netuni-potsdam.de This level of detail is often unattainable with other spectroscopic methods and serves as the gold standard for structural determination. wordpress.comnih.gov
Environmental Fate and Degradation Pathways of Methyl Difluoroacetate
Biotic Transformation Processes
Biotic transformations involve the degradation of a substance by microorganisms such as bacteria and fungi. While many polyfluorinated compounds are known for their resistance to microbial attack, recent research has identified pathways for the degradation of the difluoroacetate (B1230586) moiety. nih.govresearchgate.net
Historically, difluoroacetate has been considered more recalcitrant to biodegradation than monofluoroacetate. nih.govresearchgate.net The increased fluorine substitution strengthens the C-F bonds, making enzymatic attack more difficult. nih.gov
However, specific enzymes and microbial strains have been identified that can catalyze the defluorination of difluoroacetate. nih.govasm.org For instance, an enzyme denoted RPA1163 has been shown to facilitate the defluorination of difluoroacetate to glyoxylate , with C-F bond activation being the rate-determining step. asm.orgnih.gov Furthermore, enzymes from bacteria in the genera Dechloromonas, Nostoc, and Polaromonas have demonstrated comparable degradation rates for both difluoroacetate and fluoroacetate. nih.gov In some methanogenic systems, the reductive defluorination of trifluoroacetate (B77799) (TFA) has been observed to produce difluoroacetate (DFA), indicating a potential pathway for DFA formation in certain anaerobic environments. mdpi.com The degradation of fluorinated amino acids has shown that the degree of defluorination decreases as the number of fluorine atoms increases, suggesting that difluorinated compounds are less readily degraded than their monofluorinated counterparts. nih.gov
| Organism/Enzyme | Pathway/Reaction | Metabolite | Reference |
|---|---|---|---|
| Enzyme RPA1163 | Hydrolytic Defluorination | Glyoxylate | asm.orgnih.gov |
| Pseudomonas fluorescens | Fluoroacetate dehalogenase activity implicated in defluorination. | Not specified | asm.org |
| Dechloromonas, Nostoc, Polaromonas | Enzymatic defluorination of difluoroacetate. | Not specified | nih.gov |
| Methanogenic consortia | Reductive defluorination of trifluoroacetate (TFA). | Difluoroacetate (DFA) | mdpi.com |
Specific data on the biodegradation rates and environmental half-lives of methyl difluoroacetate are not well-documented in publicly available literature. General safety data sheets suggest that its persistence is unlikely, but this is often based on its volatility and susceptibility to abiotic degradation rather than on direct biodegradation data. fishersci.comthermofisher.com
Studies on analogous compounds provide some insight. The biodegradation of fluorinated compounds is highly dependent on the degree of fluorination, with defluorination rates decreasing as fluorine substitution increases. nih.gov While some highly fluorinated compounds are not readily biodegradable, others can exhibit some level of mineralization. For example, a study on ammonium (B1175870) perfluoro(2-ethoxy-2-fluoroethoxy)-acetate showed up to 12% degradation after 28 days, a surprising degree of mineralization for such a substance, though the transformation products were not identified. service.gov.uk This highlights that while difluorinated compounds are generally more resistant than monofluorinated ones, some level of biodegradation is possible under specific conditions, although it is likely to be a slow process. nih.govresearchgate.net
Environmental Persistence Assessment
The environmental persistence of this compound is a complex function of its susceptibility to various degradation pathways.
Mobility and Abiotic Degradation : The compound is volatile and expected to be mobile in the environment. fishersci.comthermofisher.com In the atmosphere, it undergoes relatively rapid photodegradation through reactions with OH radicals and Cl atoms. conicet.gov.arconicet.gov.ar In aquatic systems, it is subject to hydrolysis, breaking down into difluoroacetic acid and methanol (B129727). epa.gov These abiotic processes suggest that the parent compound, this compound, is unlikely to persist for long periods in the environment. fishersci.comthermofisher.com
Biotic Degradation and Persistence of Metabolites : The persistence of its primary hydrolysis product, difluoroacetic acid (DFA), is a key factor. DFA is significantly more resistant to microbial degradation than less fluorinated analogues. nih.govresearchgate.net Although microorganisms and enzymes capable of degrading DFA have been discovered, these capabilities are not widespread, and the degradation rates are likely slow. nih.govasm.org Therefore, while the initial ester is readily transformed, its fluorinated degradation product, DFA, may exhibit greater persistence in soil and water until it encounters specific microbial communities capable of its defluorination.
Transport Mechanisms and Partitioning Behavior in Environmental Systems
The environmental transport of this compound involves its movement between air, water, and soil. Partitioning, the distribution of a chemical between these environmental compartments, is critical to understanding its potential exposure pathways and environmental impact. For this compound, its relatively high volatility and expected mobility in soil are the principal characteristics influencing its transport. fishersci.comfishersci.no
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to move from soil or water into the atmosphere. wikipedia.org This tendency is influenced by a compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. wikipedia.orglibretexts.org
This compound is recognized as a volatile, flammable liquid with a low boiling point and a low flash point, which strongly suggests a natural tendency to vaporize and disperse rapidly in the air. fishersci.nosigmaaldrich.comvwr.com While specific data on its vapor pressure and an experimentally determined Henry's Law constant are not consistently available in scientific literature, its physical characteristics point towards volatilization as a significant environmental transport pathway. fishersci.comfishersci.nolookchem.comtcichemicals.com
In contrast, its potential degradation product, difluoroacetic acid, has a low propensity for volatilization from water bodies due to its chemical properties. europa.eunih.gov However, esters like this compound are typically more volatile than their corresponding carboxylic acids. Therefore, this compound is expected to enter the atmosphere from soil and water surfaces more readily than difluoroacetic acid.
Table 1: Physicochemical Properties of this compound Related to Volatilization
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 85-87 °C | fishersci.nosigmaaldrich.comvwr.comsaigaonutri.com |
| Flash Point | 18.4–24 °C | sigmaaldrich.comvwr.comsaigaonutri.comchemicalbook.com |
| Physical State | Colorless Liquid | fishersci.nosaigaonutri.comchemimpex.com |
| Vapor Properties | Vapors may form explosive mixtures with air and can travel to an ignition source. | fishersci.comfishersci.no |
This table is interactive. Users can sort columns by clicking on the headers.
Leaching is the process by which chemical contaminants are transported through the soil layers by water, potentially reaching groundwater. ctgb.nl A key parameter for assessing this potential is the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures a chemical's tendency to bind to organic matter in soil versus dissolving in water. chemsafetypro.comecetoc.org A low Koc value signifies weak binding to soil particles, resulting in higher mobility and an increased risk of leaching. chemsafetypro.com
While an experimentally determined Koc value for this compound is not documented in available literature, it can be estimated from its n-octanol-water partition coefficient (Kow). tcichemicals.comchemsafetypro.com The logarithm of this coefficient, Log Kow, is a measure of a substance's lipophilicity (affinity for fatty or organic materials). wikipedia.orgecetoc.org For this compound, the estimated Log Kow is low, indicating it is more hydrophilic than lipophilic.
This low Log Kow suggests that this compound has a limited affinity for the organic carbon fraction of soil. Consequently, it is expected to have a low Koc value. This implies that the compound will not adsorb strongly to soil particles and will likely be highly mobile within the soil profile. fishersci.com This mobility creates a potential for this compound to leach from the soil surface and be transported into underlying groundwater systems, particularly in soils with low organic matter content. nih.govnih.gov Studies on analogous fluorinated compounds have demonstrated that leaching potential is indeed higher in sandy soils and can be mitigated by increasing the soil's organic content.
Table 2: Properties of this compound Related to Leaching Potential
| Property | Value | Implication | Source(s) |
|---|---|---|---|
| Log Kow (n-octanol/water partition coefficient) | No experimental data available; estimated values suggest low lipophilicity. | Low affinity for soil organic matter. | fishersci.comeuropa.eu |
| Water Solubility | Slightly soluble | Can be transported by water moving through the soil profile. | chemicalbook.com |
| Mobility in Soil | Predicted to be high. | High potential to leach into groundwater. | fishersci.comfishersci.no |
This table is interactive. Users can sort columns by clicking on the headers.
Specialized Applications in Energy and Catalysis
Role in Electrolyte Formulations for Lithium-Ion Batteries
The electrolyte is a critical component of a lithium-ion battery, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. The composition of the electrolyte significantly influences the battery's performance, safety, and lifespan. Methyl difluoroacetate (B1230586) has emerged as a promising component in advanced electrolyte formulations.
Impact on Solid Electrolyte Interphase (SEI) Formation and Composition
The Solid Electrolyte Interphase (SEI) is a crucial passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. nih.govnih.gov The stability and composition of the SEI are paramount for the long-term performance and safety of the battery. nih.gov
When methyl difluoroacetate is present in the electrolyte, it influences the formation and chemical makeup of the SEI. The primary component of the SEI formed in a this compound-based electrolyte has been identified as lithium difluoroacetate (CHF2COOLi). researchgate.net This is a key distinction from the SEI formed in electrolytes based on its non-fluorinated or differently fluorinated counterparts. For instance, in an ethyl difluoroacetate (EFA) electrolyte, CHF2COOLi does not persist in the SEI because it is soluble in the EFA electrolyte. researchgate.net The formation of a stable, thin, and robust SEI is critical for preventing continuous electrolyte decomposition and ensuring efficient lithium-ion transport. nih.govscilit.com The addition of vinylene carbonate to a this compound-based electrolyte has also been studied to analyze its effect on SEI formation, particularly at elevated temperatures. researchgate.net
Enhancement of Thermal Stability in Battery Systems
One of the most significant advantages of using this compound in electrolyte formulations is the enhancement of thermal stability. sigmaaldrich.comthermofisher.krresearchgate.net This is a critical safety consideration for lithium-ion batteries, as they can be prone to thermal runaway under certain conditions.
Differential scanning calorimetry (DSC) measurements have demonstrated that electrolytes composed of LiPF6 in this compound exhibit remarkable thermal stability, especially when in contact with reactive materials like lithium metal or a charged Li0.5CoO2 cathode. researchgate.net These electrolytes can shift the onset of exothermic reactions to higher temperatures, around 300°C. researchgate.net This improved thermal stability is attributed to the properties of the SEI formed from the this compound. sci-hub.seresearchgate.net An electrolyte solution of 1 M LiPF6 in this compound has been shown to be more stable than conventional electrolytes, such as those based on a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). sci-hub.se Studies have investigated the thermal stability of various fluorinated esters and found that this compound-based electrolytes offer superior performance in this regard. dntb.gov.uasci-hub.seresearchgate.net
| Electrolyte System | Onset Temperature of Exothermic Reaction with Li Metal | Reference |
| 1 M LiPF6 in this compound (MFA) | ~300°C | researchgate.net |
| 1 M LiPF6 in Ethylene Carbonate (EC) + Dimethyl Carbonate (DMC) | Lower than MFA-based electrolyte | sci-hub.se |
Catalytic Hydrogenation of this compound
Catalytic hydrogenation is a fundamental chemical process used to reduce functional groups by adding hydrogen. The hydrogenation of esters, like this compound, to produce alcohols is a significant industrial reaction.
Catalyst Development and Characterization for Selective Reduction
The selective reduction of this compound to 2,2-difluoroethanol (B47519) is a key transformation, and significant research has focused on developing effective catalysts for this process. Various catalytic systems have been investigated, with a focus on achieving high conversion rates and selectivity.
One area of research involves the use of copper-chromium oxide (Cu-Cr2O3) catalysts prepared by coprecipitation. researchgate.net Characterization of these catalysts using techniques such as XRD, H2-TPR, BET, and Raman spectroscopy has revealed that the reduced catalysts are primarily composed of Cu and Cr2O3. researchgate.net The presence of CuCr2O4 and CuCrO2 oxides has also been noted in catalysts with high copper content. researchgate.net
Another promising catalyst system is ruthenium supported on carbon (Ru/C). researchgate.net The performance of these catalysts is influenced by factors such as the ruthenium content and the reduction temperature of the catalyst. researchgate.net Homogeneous catalysts, such as ruthenium pincer complexes, have also been developed for the hydrogenation of esters, including fluorinated esters. lookchem.comrsc.org The development of solid-state heterogeneous palladium catalysts has also been a focus for chemoselective hydrogenation reactions. elsevierpure.com
Reaction Efficiency and Product Selectivity in Hydrogenation Processes
The efficiency of the catalytic hydrogenation of this compound is measured by the conversion of the starting material and the selectivity towards the desired product, 2,2-difluoroethanol.
For Cu-Cr2O3 catalysts, it was found that increasing the copper content initially increases the conversion of this compound, which then slightly decreases. researchgate.net A 30Cu-Cr2O3 catalyst demonstrated the highest conversion rate at 97%, with a selectivity to 2,2-difluoroethanol of about 70%. researchgate.net
In the case of Ru/C catalysts, both the conversion of this compound and the selectivity to difluoroethanol were observed to first increase and then decrease with increasing ruthenium content. researchgate.net A 3Ru/C catalyst, when reduced at 400°C, showed a high selectivity to difluoroethanol of 93.5% and a high activity of 39.5%. researchgate.net This catalyst also exhibited good stability over 100 hours of continuous operation. researchgate.net The control of selectivity in hydrogenation reactions is a critical aspect of catalyst design, with the goal of minimizing the formation of byproducts. nih.govacs.orgethz.ch
| Catalyst System | This compound Conversion | 2,2-Difluoroethanol Selectivity | Reference |
| 30Cu-Cr2O3 | 97% | ~70% | researchgate.net |
| 3Ru/C (reduced at 400°C) | 39.5% (activity) | 93.5% | researchgate.net |
Q & A
Q. What are the established synthetic routes for methyl difluoroacetate, and how can isomers be isolated and characterized?
this compound is synthesized via esterification of difluoroacetic acid with methanol or transesterification of higher esters. For example, trifluoroacetic anhydride has been used to prepare difluoroacetates by reacting with diols under controlled conditions, followed by isolation via preparative gas-liquid partition chromatography (glpc) on columns like 5% XF-1150 at 120°C . Isomers (e.g., trans-1,4-cyclooctanediol difluoroacetate) are identified by retention times and spectral comparisons with authentic samples. Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural confirmation .
Q. How do fluorine substituents influence the acidity and reactivity of this compound compared to non-fluorinated analogs?
Fluorine's electron-withdrawing effect significantly lowers the acidity of α-protons. Kinetic studies show deuterium exchange in this compound is slower than in methyl acetate under methoxide conditions, indicating suppressed carbanion formation. Computational studies corroborate this by demonstrating reduced proton acidity due to fluorine's inductive effects . Researchers should account for this when designing reactions involving deprotonation or enolate formation.
Q. What analytical techniques are recommended for characterizing this compound and its reaction products?
High-resolution techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared (FTIR) spectroscopy are essential. For example, FTIR in environmental chambers has been used to study Cl-initiated photooxidation products . NMR (¹H, ¹³C, ¹⁹F) is critical for verifying fluorinated structures and monitoring deuteration in kinetic studies .
Q. How is this compound utilized in lithium-ion battery research?
It serves as an electrolyte additive to inhibit aluminum cathode corrosion. Studies show that LiPF6/methyl difluoroacetate electrolytes improve thermal stability and reduce side reactions at high voltages. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are used to evaluate performance .
Advanced Research Questions
Q. What computational methods elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) and nudged elastic band (NEB) calculations have been applied to study aminolysis mechanisms. For example, transition states for α,α-difluoroacetate reactions with methylamine were modeled to optimize postpolymerization modification conditions. These methods predict reaction pathways but require validation via experimental kinetics .
Q. How can catalytic hydrogenation of this compound be optimized for selective product formation?
Cu-Cr2O3 catalysts enable hydrogenation to 2,2-difluoroethanol. Key factors include catalyst loading (e.g., 5–10 wt% Cu), temperature (120–150°C), and hydrogen pressure (2–5 MPa). Reaction monitoring via in situ FTIR ensures selectivity, while X-ray diffraction (XRD) verifies catalyst stability .
Q. How should researchers address contradictions in reported enolate formation from this compound?
While Hine's 1976 work suggested suppressed enolate formation, advanced trapping agents (e.g., TMSCl) and stronger bases (e.g., LDA) may overcome kinetic barriers. Comparative studies using ¹⁹F NMR to track CF2H/CF2D groups can resolve discrepancies between computational predictions and experimental outcomes .
Q. What experimental designs are suitable for studying atmospheric degradation of this compound?
Environmental chambers (e.g., 1080 L volume) with in situ FTIR detect Cl-initiated oxidation products. Controlled variables include Cl radical concentration, humidity, and temperature. Product quantification via GC-MS or ion chromatography helps assess environmental persistence .
Q. How does this compound affect the thermal stability of lithium metal anodes?
Mixed solvents with fluorinated esters reduce exothermic reactions at elevated temperatures. Differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) are used to measure decomposition onset temperatures (>200°C in optimized systems) .
Q. What strategies ensure reproducibility in fluorinated compound research?
- Data Validation : Cross-reference spectral data with databases like PubChem .
- Batch Consistency : Use certificates of analysis (COA) for purity (>98%) and track lot-specific impurities .
- Mechanistic Transparency : Publish computational input files (e.g., Gaussian) and raw spectral data to enable peer validation .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 85–86°C | Lit. |
| Density (25°C) | 1.26 g/mL | Lit. |
| Refractive Index (n20/D) | 1.334 | Lit. |
| pKa (α-proton) | ~16–18 (estimated) | Kinetic Studies |
Table 2. Applications in Electrochemistry
| Application | Key Finding | Reference |
|---|---|---|
| Aluminum Corrosion | 0.5–1.0% additive inhibits degradation | |
| Thermal Stability | Onset temp. increased by 40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
